![molecular formula C24H27N3O3 B3899211 N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide](/img/structure/B3899211.png)
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide
Overview
Description
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has been shown to selectively inhibit Pol I transcription in cancer cells, resulting in cell death, making it a promising anticancer agent.
Mechanism of Action
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide works by inhibiting Pol I transcription, which leads to a decrease in rRNA synthesis and subsequent cell death. Pol I transcription is upregulated in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its efficacy.
Future Directions
For N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide research include investigating its potential for use in combination with other anticancer agents, optimizing its pharmacokinetic properties, and identifying biomarkers that can predict response to treatment. Additionally, this compound has the potential to be used in the treatment of other diseases, such as viral infections and autoimmune disorders, which also rely on Pol I transcription.
Scientific Research Applications
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide has been extensively studied for its anticancer activity. It has been shown to be effective against various types of cancer, including breast, colon, and pancreatic cancer. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents.
properties
IUPAC Name |
phenyl N-[1-(cyclohexylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c28-23(26-18-9-3-1-4-10-18)22(27-24(29)30-19-11-5-2-6-12-19)15-17-16-25-21-14-8-7-13-20(17)21/h2,5-8,11-14,16,18,22,25H,1,3-4,9-10,15H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIBZPPHKRMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.